Product packaging for rac-Hesperetin-d3 3'-O-β-D-Glucuronide(Cat. No.:)

rac-Hesperetin-d3 3'-O-β-D-Glucuronide

Cat. No.: B1160428
M. Wt: 481.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hesperetin (B1673127) and its Conjugated Metabolites in Biological Systems

Hesperetin is a flavanone (B1672756), a type of flavonoid, predominantly found in citrus fruits like oranges and lemons. nih.gov It primarily exists in nature as the glycoside hesperidin (B1673128), which consists of hesperetin bound to a rutinose sugar molecule. nih.govunimore.it Following oral ingestion of hesperidin, the compound travels to the large intestine where gut microbiota hydrolyze the sugar moiety, releasing the aglycone, hesperetin. unimore.itresearchgate.netresearchgate.net

Once absorbed, hesperetin undergoes extensive phase II metabolism, primarily in the intestinal cells and the liver. researchgate.netresearchgate.net This process involves conjugation reactions that increase the water solubility of the compound, facilitating its circulation and eventual excretion. The main circulating metabolites of hesperetin in plasma are not the free aglycone but its conjugated forms, specifically glucuronide and sulfate (B86663) derivatives. researchgate.netnih.govrsc.org The primary metabolites identified in plasma and urine after hesperetin absorption are hesperetin-7-O-glucuronide (HPT7G) and hesperetin-3'-O-glucuronide (HPT3'G), along with hesperetin sulfates. researchgate.netnih.gov

Key Metabolites of Hesperetin

Metabolite NameType of ConjugateSite of Conjugation
Hesperetin-7-O-β-D-glucuronideGlucuronide7-hydroxyl group
Hesperetin-3'-O-β-D-glucuronideGlucuronide3'-hydroxyl group
Hesperetin-7-O-sulfateSulfate7-hydroxyl group
Hesperetin-3'-O-sulfateSulfate3'-hydroxyl group

Importance of Glucuronidation in Flavonoid Metabolism and Disposition

Glucuronidation is a major phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of substances, including drugs, toxins, and endogenous compounds like bilirubin (B190676) and hormones. wikipedia.orgnih.gov In the context of flavonoids, it is a crucial step that governs their bioavailability and disposition in the body. researchgate.netnih.gov The process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are found in various organs, with the highest concentrations in the liver and intestinal epithelial cells. researchgate.netnih.govfrontiersin.org

The UGT enzymes transfer glucuronic acid from the co-substrate uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group on the flavonoid molecule, forming a glucuronide conjugate. wikipedia.orgnih.gov This conjugation has several important consequences:

Increased Water Solubility: The addition of the hydrophilic glucuronic acid moiety significantly increases the water solubility of the otherwise lipophilic flavonoid aglycones. wikipedia.org

Facilitated Elimination: The resulting glucuronides are more easily transported in the blood and can be efficiently eliminated from the body via urine or bile. wikipedia.orgnih.gov

Modulation of Biological Activity: The biological activity of flavonoid metabolites can be significantly different from the parent aglycone. The position of glucuronidation can influence whether a metabolite is active or inactive. researchgate.netnih.gov

Key Aspects of Flavonoid Glucuronidation

AspectDescription
Enzymes UDP-glucuronosyltransferases (UGTs), primarily UGT1A and UGT2B families. researchgate.net
Location Mainly liver and intestinal epithelial cells. researchgate.netfrontiersin.org
Function Increases water solubility, facilitates transport and excretion, and modulates bioactivity. wikipedia.org
Outcome Formation of glucuronide conjugates that are eliminated via urine and/or bile. nih.gov

Rationale for Research on Hesperetin 3'-O-β-D-Glucuronide

Research into specific hesperetin metabolites is essential because the physiological effects observed after consuming citrus flavonoids are attributable to these circulating conjugates rather than the parent hesperetin aglycone. nih.govresearchgate.net Hesperetin 3'-O-β-D-glucuronide is one of the two predominant glucuronide metabolites found in rat and human plasma after hesperidin or hesperetin intake. nih.govrsc.orgnih.gov

Studying this specific isomer is crucial for understanding the structure-activity relationship of hesperetin's effects. Research has shown that the biological activities of hesperetin glucuronides are highly dependent on the position of the glucuronic acid moiety. For instance, studies have demonstrated that hesperetin-7-O-glucuronide exhibits hypotensive, vasodilatory, and anti-inflammatory activities, while hesperetin-3'-O-glucuronide has little to no effect in the same assays. nih.govrsc.orgresearchgate.net This highlights the importance of distinguishing between different metabolites to accurately assess the health benefits of hesperetin. Investigating Hesperetin 3'-O-β-D-Glucuronide helps to create a complete picture of hesperetin's metabolic fate and to identify which specific metabolites are responsible for its biological actions.

Specific Utility of Deuterated Hesperetin Glucuronides in Contemporary Research

The compound rac-Hesperetin-d3 (B584372) 3'-O-β-D-Glucuronide is a deuterated, or heavy-isotope-labeled, version of the natural metabolite. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. nih.govresearchgate.net The primary and most significant utility of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, particularly in methods involving liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comscispace.comnih.gov

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis for several reasons:

Improved Accuracy and Precision: A SIL-IS is chemically identical to the analyte (the compound being measured) but has a different mass due to the deuterium atoms. scispace.com It behaves almost identically to the analyte during sample preparation, extraction, and chromatographic separation. scioninstruments.comwaters.com By adding a known amount of the SIL-IS to a sample, any variability or loss during the analytical process affects both the standard and the analyte equally. This allows for highly accurate and precise quantification of the analyte by measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard. scioninstruments.comscispace.com

Correction for Matrix Effects: Biological samples like plasma or urine are complex matrices that can interfere with the ionization of an analyte in the mass spectrometer, either suppressing or enhancing the signal. scioninstruments.commusechem.com Because the SIL-IS co-elutes with the analyte and has the same physicochemical properties, it experiences the same matrix effects. waters.com The use of a SIL-IS effectively corrects for these variations, ensuring reliable results. scioninstruments.commusechem.com

Enhanced Reliability in Pharmacokinetic Studies: Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound, rely on accurate measurement of the compound and its metabolites in biological fluids over time. semanticscholar.org Using deuterated standards like rac-Hesperetin-d3 3'-O-β-D-Glucuronide allows researchers to overcome experimental variability and obtain high-quality, reliable data on the concentration and fate of hesperetin metabolites in the body.

Advantages of Using Deuterated Internal Standards in Research

AdvantageMechanism/Reason
High Accuracy & Precision Compensates for sample loss and variability during extraction and analysis by tracking the analyte-to-standard ratio. scispace.commusechem.com
Matrix Effect Correction Co-elution and similar ionization behavior allow the standard to mimic and correct for signal suppression or enhancement from the biological matrix. scioninstruments.comwaters.com
Reliable Pharmacokinetics Provides robust and reproducible data crucial for determining the ADME profile of drugs and metabolites. semanticscholar.org
Method Validation Serves as a reliable reference for validating the accuracy, precision, and linearity of analytical methods. musechem.com

Hepatic Glucuronidation of Hesperetin by UDP-Glucuronosyltransferases (UGTs)

Phase II metabolism is the primary route for the metabolic processing of hesperetin following its absorption. nih.gov Glucuronidation, a reaction catalyzed by UGT enzymes, involves the covalent addition of a glucuronic acid moiety from the cofactor UDP-glucuronic acid to hesperetin. nih.gov This process, occurring mainly in the liver but also in extrahepatic tissues like the small intestine, increases the water solubility of hesperetin, facilitating its excretion. nih.govresearchgate.net

Research has identified several key human UGT isoforms responsible for the glucuronidation of hesperetin. The major enzymes identified as capable of catalyzing this reaction are UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9. nih.govresearchgate.net These isoforms are part of the UGT1A subfamily, which is generated from a single gene complex through the use of unique first exons that are spliced to common exons 2-5. nih.gov While UGT1A1, UGT1A3, and UGT1A9 are significantly expressed in the liver, UGT1A7 and UGT1A8 are primarily found in extrahepatic tissues, including the gastrointestinal tract. nih.govnih.gov Other isoforms, such as UGT1A6, UGT1A10, UGT2B4, UGT2B7, and UGT2B15, also demonstrate the ability to conjugate hesperetin, highlighting the broad involvement of the UGT enzyme family in its metabolism. nih.govresearchgate.net

A notable feature of hesperetin's metabolism is the regioselectivity exhibited by different UGT isoforms. Hesperetin has two primary sites for glucuronidation: the hydroxyl group at the 7-position and the hydroxyl group at the 3'-position. nih.govresearchgate.net The specific isoform involved dictates which glucuronide is formed.

Hesperetin 3'-O-β-D-Glucuronide: UGT1A7 is highly specific for this position, producing mainly the 3'-O-glucuronide. nih.govresearchgate.netresearchgate.net UGT1A1, UGT1A8, and UGT1A9 can conjugate both positions, but also contribute significantly to the formation of the 3'-O-glucuronide. nih.gov

Hesperetin 7-O-β-D-Glucuronide: UGT1A3 and UGT1A6 are highly selective for the 7-position, exclusively producing hesperetin 7-O-glucuronide. nih.govresearchgate.netresearchgate.net

This enzyme-specific regioselectivity explains the presence of both hesperetin 3'-O-glucuronide and hesperetin 7-O-glucuronide as major metabolites found in vivo. nih.govresearchgate.net The formation of Hesperetin 3',7-di-O-β-D-glucuronide has also been noted. synthose.com

Table 1: Regioselectivity of UGT Isoforms in Hesperetin Glucuronidation

UGT IsoformPrimary Glucuronide Product(s)Reference(s)
UGT1A1 3'-O-glucuronide and 7-O-glucuronide nih.govresearchgate.net
UGT1A3 7-O-glucuronide (only) nih.govresearchgate.net
UGT1A7 3'-O-glucuronide (mainly) nih.govresearchgate.net
UGT1A8 3'-O-glucuronide and 7-O-glucuronide nih.govresearchgate.net
UGT1A9 3'-O-glucuronide and 7-O-glucuronide nih.govresearchgate.net
UGT1A6 7-O-glucuronide (only) nih.govresearchgate.net
UGT2B4 7-O-glucuronide (only) nih.govresearchgate.net
UGT2B7 3'-O-glucuronide and 7-O-glucuronide nih.govresearchgate.net

Table 2: Summary of Kinetic Properties of Major UGT Isoforms for Hesperetin Glucuronidation

UGT IsoformReported Catalytic EfficiencyKey FindingReference(s)
UGT1A9 Major enzymeDemonstrates significant catalytic activity. nih.govresearchgate.netresearchgate.net
UGT1A1 Major enzymePlays a significant role in hesperetin glucuronidation. nih.govresearchgate.netresearchgate.net
UGT1A7 Major enzymeEfficiently produces 3'-O-glucuronide. nih.govresearchgate.netresearchgate.net
UGT1A3 Major enzymeEfficiently produces 7-O-glucuronide. nih.govresearchgate.netresearchgate.net

Role of Intestinal Microbiota in Hesperetin Glucuronide Formation and Subsequent Metabolism

Before hepatic glucuronidation can occur, hesperetin must be liberated from its glycosidic precursor, hesperidin. This crucial first step is mediated by the enzymatic machinery of the intestinal microbiota.

Hesperidin, the predominant flavanone in citrus, is a glycoside composed of the aglycone hesperetin linked to a rutinose (rhamnose and glucose) sugar moiety. nih.govnih.gov Due to this sugar attachment, hesperidin has low solubility and is poorly absorbed in the small intestine. mdpi.commdpi.com Its bioavailability is highly dependent on the metabolic action of the gut microbiota. nih.govmdpi.com In the large intestine, bacterial enzymes, specifically α-rhamnosidases and β-glucosidases, cleave the rutinose moiety, releasing the aglycone hesperetin. nih.govmdpi.comresearchgate.net This deglycosylation is essential for absorption and subsequent Phase II metabolism, including glucuronidation in the intestinal wall and liver. mdpi.comcapes.gov.brnih.gov Studies have shown that fecal microbiota can effectively hydrolyze hesperidin to hesperetin, although the efficiency can vary among individuals. unimore.it

The composition of the gut microbiota directly influences the amount of hesperetin available for absorption and subsequent glucuronidation. A gut microbiome rich in bacteria that possess the necessary hydrolytic enzymes will lead to more efficient production of hesperetin from dietary hesperidin. mdpi.comunimore.it

Research has identified specific bacterial genera, such as Bifidobacterium and Lactobacillus, as being capable of this biotransformation. nih.govunimore.it Studies using fecal fermentation have demonstrated that the ability to hydrolyze hesperidin is a common, though variable, feature of the human gut microbiota. unimore.it For instance, certain species like Bifidobacterium pseudocatenulatum have been shown to possess a cell-associated activity that effectively hydrolyzes hesperidin. unimore.it Furthermore, the administration of hesperidin or hesperetin has been shown to modulate the gut microbiota, potentially creating a feedback loop that influences its own metabolism. nih.govmdpi.comnih.gov Therefore, the symbiotic relationship between the host and the gut microbiota is fundamental to the entire metabolic pathway leading to the formation of circulating hesperetin glucuronides. nih.gov

A Scientific Examination of this compound and its Biosynthetic Pathways

The compound this compound is a deuterated, racemic form of a significant metabolite of hesperetin, a flavanone abundant in citrus fruits. While the deuterated compound itself is primarily a synthetic standard used in analytical chemistry for precise quantification in metabolic studies, its non-deuterated counterpart, hesperetin 3'-O-β-D-glucuronide, is a key product of biological transformation. This article focuses on the enzymatic and microbial pathways involved in the biosynthesis of hesperetin glucuronides.

Properties

Molecular Formula

C₂₂H₁₉D₃O₁₂

Molecular Weight

481.42

Synonyms

5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-(methoxy-d3)phenyl β-D-Glucopyranosiduronic Acid; 

Origin of Product

United States

Enzymatic and Microbial Biotransformation Pathways Leading to Hesperetin Glucuronides

The conversion of the aglycone hesperetin (B1673127) into its glucuronide conjugates is a critical step in its metabolism, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes in mammals. However, microbial systems are also capable of such biotransformations, offering alternative routes for the synthesis of these compounds.

While many gut microbes are known to hydrolyze flavonoid glycosides, certain microorganisms possess the enzymatic machinery to synthesize glucuronides. This capability is of significant interest for biotechnological applications, enabling the production of specific flavonoid metabolites.

Natural microbial glucuronidation has been observed in some bacterial species. For instance, strains of Streptomyces can transform various flavonoids, including flavanones like naringenin, into their O-β-D-glucuronide derivatives. nih.gov One study identified that Streptomyces coeruleorubidus can perform both hydroxylation and glucuronidation on 2'-hydroxyflavanone. nih.gov Similarly, Streptomyces chromofuscus has been shown to convert a range of plant polyphenols into their corresponding glucuronides. proquest.comresearchgate.net

The more prevalent and controlled method for microbial synthesis of flavonoid glucuronides involves metabolic engineering, particularly using Escherichia coli as a host. nih.govnih.gov This strategy involves two main components: introducing a specific UDP-dependent glycosyltransferase (UGT) that can use UDP-glucuronic acid (UDPGA) as a sugar donor, and engineering the host's metabolic pathways to increase the intracellular pool of UDPGA. nih.govresearchgate.net

Researchers have successfully expressed UGTs from various plant sources, such as Antirrhinum majus and Vitis vinifera, in E. coli to produce flavonoid glucuronides like luteolin-7-O-glucuronide and quercetin-3-O-glucuronide. nih.gov To enhance production, native E. coli genes that compete for UDPGA, such as araA, are often deleted, while genes responsible for UDPGA synthesis, like UDP-glucose dehydrogenase (ugd), are overexpressed. nih.gov These engineered microbial systems serve as whole-cell biocatalysts for the specific and efficient production of flavonoid glucuronides.

Table 1: Examples of Microbial Systems Used for Flavonoid Glucuronide Synthesis

MicroorganismStrategySubstrate(s)Product(s)Reference
Streptomyces sp. M52104Native BiotransformationNaringenin, QuercetinO-β-D-glucuronide derivatives nih.gov
Streptomyces coeruleorubidus NRRL B-2569Native Biotransformation2'-HydroxyflavanoneHydroxyflavanone-2'-O-β-D-glucuronide isomers nih.gov
Streptomyces chromofuscus ATCC 49982Native Biotransformation / Enzyme DiscoveryResveratrol, Quercetin, ApigeninGlucuronide derivatives proquest.comresearchgate.net
Engineered Escherichia coliMetabolic Engineering (overexpression of ugd, deletion of araA, expression of plant UGTs)Luteolin, QuercetinLuteolin-7-O-glucuronide, Quercetin-3-O-glucuronide nih.gov
Engineered Escherichia coliMetabolic Engineering (expression of UGTs from Scutellaria baicalensis)BaicaleinBaicalein-7-O-glucuronide researchgate.net

To understand the mammalian metabolism of hesperetin without the complexities of a whole organism, various in vitro models are employed. These systems, including subcellular fractions and cultured cell lines, are crucial for identifying the specific enzymes and tissues involved in the biosynthesis of hesperetin glucuronides.

Microsomal and Cytosolic Fractions: Liver microsomes, which are vesicles of endoplasmic reticulum, are rich in UGT enzymes and are a primary tool for studying Phase II metabolism. acs.org Studies using human and rat liver and intestinal microsomes have been instrumental in characterizing the glucuronidation of hesperetin. nih.govfrontiersin.orgresearchgate.net These experiments show that hesperetin is conjugated at two primary positions: the 7-hydroxyl group and the 3'-hydroxyl group, leading to the formation of hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide. nih.govfrontiersin.org

By using a panel of 12 individual, recombinant human UGT enzymes, researchers have identified the specific isoforms responsible for hesperetin glucuronidation. nih.govfrontiersin.orgresearchgate.net UGT1A9, UGT1A1, and UGT1A8 are major enzymes that catalyze the formation of both glucuronides. nih.govfrontiersin.org Notably, UGT1A7 primarily produces the 3'-O-glucuronide, while UGT1A3 and UGT1A6 exclusively form the 7-O-glucuronide. nih.govfrontiersin.orgresearchgate.net These findings highlight the regioselectivity of different UGT isoforms.

Table 2: Regioselectivity of Human UGT Isoforms in Hesperetin Glucuronidation

UGT IsoformPrimary Product(s)Reference
UGT1A1Hesperetin 3'-O-glucuronide, Hesperetin 7-O-glucuronide nih.govfrontiersin.org
UGT1A3Hesperetin 7-O-glucuronide nih.govfrontiersin.org
UGT1A6Hesperetin 7-O-glucuronide nih.govfrontiersin.org
UGT1A7Hesperetin 3'-O-glucuronide nih.govfrontiersin.org
UGT1A8Hesperetin 3'-O-glucuronide, Hesperetin 7-O-glucuronide nih.govfrontiersin.org
UGT1A9Hesperetin 3'-O-glucuronide, Hesperetin 7-O-glucuronide nih.govfrontiersin.org
UGT1A10Hesperetin 3'-O-glucuronide, Hesperetin 7-O-glucuronide nih.govfrontiersin.org
UGT2B7Hesperetin 3'-O-glucuronide, Hesperetin 7-O-glucuronide nih.govfrontiersin.org

Cell Lines: Cultured cell lines provide a more integrated model, possessing both Phase I and Phase II metabolic enzymes, as well as cellular transport mechanisms.

Caco-2 Cells: This human colorectal adenocarcinoma cell line is widely used as a model for the intestinal barrier. When grown on transwell inserts, Caco-2 cells differentiate to form a monolayer that mimics the absorptive and metabolic functions of the intestine. Studies with Caco-2 cells have shown that when hesperetin is applied, it is metabolized into hesperetin-7-O-glucuronide and hesperetin-7-O-sulfate. nih.govnih.govnih.gov These conjugates are then predominantly transported back out of the cell. nih.govnih.gov

HepG2 Cells: The human hepatoma (liver cancer) cell line, HepG2, is a common model for studying hepatic metabolism. These cells retain many of the metabolic functions of primary hepatocytes. In vitro experiments using HepG2 cells have demonstrated their utility in assessing the effects of hesperetin on lipid metabolism and gene expression. nih.govnih.gov While these studies often focus on the pharmacological effects of the parent compound, the inherent metabolic capacity of HepG2 cells, including glucuronidation, makes them a relevant model for studying the formation of hesperetin glucuronides in a liver context.

Human Skin Fibroblasts (FEK4): Research has also shown that skin cells can metabolize flavonoids. Human skin fibroblasts were found to convert hesperetin into hesperetin glucuronide, which was subsequently released from the cells.

Pharmacokinetic Disposition of Hesperetin Glucuronides in Pre Clinical Research Models

Mechanistic Studies of Hesperetin (B1673127) Glucuronide Absorption

Intestinal Epithelial Absorption Pathways of Glucuronides

The absorption of hesperetin begins with the hydrolysis of its glycoside form, hesperidin (B1673128), into the aglycone, hesperetin, primarily by gut microbiota in the colon. researchgate.netnih.gov This aglycone is then absorbed by intestinal cells (enterocytes) where it is rapidly metabolized. nih.gov Inside the enterocytes, hesperetin undergoes extensive phase II metabolism, including glucuronidation, to form hesperetin glucuronides. researchgate.net

The transport of these newly formed glucuronides across the intestinal epithelium is a critical step. Research using Caco-2 cell monolayers, a model for the human intestinal barrier, shows that hesperetin is metabolized to hesperetin 7-O-glucuronide. researchgate.netnih.govwur.nl This glucuronide is then predominantly transported back into the intestinal lumen (apical side) via active efflux transporters. researchgate.netnih.govwur.nl This process limits the amount of the metabolite that enters systemic circulation.

Key transporters involved in this apical efflux include ATP-binding cassette (ABC) transporters such as Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). researchgate.netnih.govnih.gov Studies have shown that hesperetin 7-O-glucuronide is a high-affinity substrate for BCRP. nih.govresearchgate.net Inhibition of BCRP leads to a significant reduction in the apical efflux of hesperetin conjugates and a corresponding increase in their transport across the basolateral membrane into the bloodstream. nih.govwur.nl While both hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide interact with MRP2, they are considered low-affinity substrates. researchgate.net Another transporter, MRP3, located on the basolateral membrane, may facilitate the transport of hesperetin glucuronides from the intestinal cells into the blood. nih.govresearchgate.net

Impact of Glucuronidation on Bioavailability and Transport

Glucuronidation significantly impacts the bioavailability of hesperetin. The process of conjugating hesperetin with a glucuronic acid moiety increases its water solubility but also marks it for active efflux out of the cells and the body. youtube.com The extensive metabolism and subsequent efflux of hesperetin glucuronides back into the intestinal lumen by transporters like BCRP is a major limiting factor for the systemic bioavailability of orally ingested hesperetin. nih.govwur.nl

The position of glucuronidation on the hesperetin molecule also plays a crucial role in its transport and subsequent bioavailability. Hesperetin-7-O-glucuronide is a high-affinity substrate for BCRP, an efflux transporter that pumps it back into the intestinal lumen, thereby limiting its absorption. nih.govresearchgate.net In contrast, hesperetin-3'-O-glucuronide does not appear to be a substrate for BCRP, which could imply a different disposition pathway for this metabolite. nih.gov This difference in transporter interaction based on the conjugation site suggests that the specific metabolic fate of hesperetin can determine its potential systemic exposure. nih.gov

Furthermore, the initial form of hesperetin consumed affects absorption. Hesperetin-7-O-glucoside is absorbed much more efficiently from the small intestine than its rutinoside counterpart (hesperidin), which must first reach the colon to be hydrolyzed by microbiota. nih.gov This leads to significantly higher plasma concentrations and urinary excretion of hesperetin metabolites when the glucoside form is consumed. cambridge.orgoup.com

Distribution Profiles of Hesperetin Glucuronides in Animal Models

Systemic Circulation and Tissue Distribution Investigations

Once hesperetin glucuronides enter systemic circulation, they are distributed to various tissues. In rats, after oral administration of hesperidin, the two main metabolites found in plasma are hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide, with the former often being in slightly higher concentrations. nih.gov

Studies investigating the tissue distribution in rats after dietary intake of hesperetin have shown that the compound accumulates in various organs. nih.govresearchgate.net The highest concentrations are typically found in the liver, the primary site of metabolism, followed by the aorta, kidneys, pancreas, and spleen. nih.govresearchgate.netresearchgate.net This distribution pattern suggests that these tissues are potential targets for the biological activities of hesperetin and its metabolites. nih.gov For instance, the notable accumulation in the aorta may be relevant to the vasoprotective effects observed in some studies. nih.gov The presence of hesperetin metabolites in these tissues indicates that despite extensive first-pass metabolism and efflux, a portion of the glucuronides circulates systemically and reaches peripheral organs.

Table 1: Tissue Distribution of Hesperetin in Rats After a 4-Week Dietary Intake of 0.2% Hesperetin
TissueMean Concentration (nmol/g tissue)
Liver12.97
Aorta3.11
Kidneys2.58
Skin1.85
Pancreas1.82
Spleen1.49
researchgate.net

Excretion Pathways of Hesperetin Glucuronides

Renal and Biliary Excretion Mechanisms

The elimination of hesperetin glucuronides from the body occurs primarily through renal and biliary excretion. youtube.com These polar, water-soluble metabolites are not easily reabsorbed and rely on transport proteins for their removal into urine and bile. youtube.comnih.gov

Biliary Excretion: The liver plays a central role in clearing hesperetin glucuronides from the blood. nih.gov Hepatocytes take up the glucuronides from the portal circulation. These conjugates are then efficiently transported into the bile. nih.gov This process is mediated by efflux transporters on the canalicular membrane of hepatocytes, such as MRP2. nih.gov Studies on other flavonoid glucuronides have shown that direct biliary excretion is a highly efficient clearance mechanism. nih.gov For some flavonoid glucuronides, the concentration in bile can be over 100 times greater than in plasma, highlighting the efficiency of this pathway. nih.gov Once in the bile, the glucuronides are released into the small intestine, where they can be excreted in the feces or potentially undergo deconjugation by gut bacteria, allowing for reabsorption in a process known as enterohepatic recycling. nih.govnih.gov

Renal Excretion: Renal clearance is another significant route for the elimination of drug metabolites. youtube.com Hesperetin glucuronides circulating in the bloodstream are transported into the kidney tubules. This process involves uptake transporters like Organic Anion Transporters (OATs) on the basolateral membrane of renal proximal tubule cells. nih.gov Subsequently, efflux transporters such as MRP2, MRP4, and BCRP, located on the apical membrane, mediate their secretion into the urine. nih.gov Studies on hesperidin consumption in humans show that various hesperetin glucuronide and sulfate (B86663) metabolites are excreted in the urine, confirming the importance of the renal pathway. cambridge.org

Transporter Interactions Governing Hesperetin Glucuronide Disposition

The bioavailability and clearance of hesperetin and its metabolites are significantly influenced by the activity of both efflux and uptake transport proteins expressed in key tissues like the intestine, liver, and kidneys. nih.govnih.gov Efflux transporters, such as members of the ATP-binding cassette (ABC) superfamily, are located on the apical membrane of intestinal enterocytes and the canalicular membrane of hepatocytes, where they limit systemic absorption and promote biliary excretion, respectively. nih.govresearchgate.net Conversely, uptake transporters, primarily from the Organic Anion Transporting Polypeptide (OATP) family, are found on the basolateral membrane of hepatocytes and facilitate the uptake of circulating glucuronides from the blood into the liver for elimination. nih.govnih.gov

Efflux Transporters

Research in pre-clinical models has identified several ABC transporters as key players in the efflux of hesperetin glucuronides, including Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Proteins (MRP2/ABCC2 and MRP3/ABCC3). nih.govresearchgate.net Studies using membrane vesicles from cells overexpressing these human transporters have revealed specific and sometimes differential interactions with hesperetin glucuronide isomers. nih.gov

A significant finding is the regio-specific interaction with BCRP. Hesperetin-7-O-glucuronide (H7G) was shown to be a high-affinity substrate of BCRP, strongly stimulating its ATPase activity. nih.govresearchgate.net In contrast, hesperetin-3'-O-glucuronide (H3'G), the isomer corresponding to rac-Hesperetin-d3 (B584372) 3'-O-β-D-Glucuronide, did not stimulate BCRP ATPase activity, suggesting it is a poor substrate or a non-substrate of this transporter. nih.gov This indicates that the position of glucuronidation on the hesperetin molecule is a critical determinant of its interaction with BCRP. nih.govresearchgate.net

Table 1: Interaction of Hesperetin Glucuronides with Efflux Transporters

Transporter Conjugate Interaction Type Finding Reference(s)
BCRP (ABCG2) Hesperetin-7-O-glucuronide Substrate High-affinity substrate; stimulates ATPase activity with an EC₅₀ of 0.45 µM. nih.gov
Hesperetin-3'-O-glucuronide Non-substrate / Poor Substrate Does not stimulate BCRP ATPase activity; only moderate inhibition at high concentrations. nih.gov
Hesperetin conjugates (general) Substrate Mediates apical efflux in Caco-2 cells, limiting basolateral transport. researchgate.net
MRP2 (ABCC2) Hesperetin-7-O-glucuronide Interaction Demonstrates interaction in membrane vesicle assays. nih.gov
Hesperetin-3'-O-glucuronide Interaction Demonstrates interaction in membrane vesicle assays. nih.gov
MRP3 (ABCC3) Hesperetin-7-O-glucuronide Interaction Strong interaction observed in membrane vesicle assays. nih.gov

Uptake Transporters

Once hesperetin glucuronides formed in the intestine evade apical efflux and enter the portal circulation, their efficient clearance from the blood depends on hepatic uptake. nih.gov This process is mediated by uptake transporters located on the sinusoidal (basolateral) membrane of hepatocytes. nih.govnih.gov The primary family of transporters responsible for the hepatic uptake of a wide variety of compounds, including numerous glucuronide conjugates, is the Organic Anion Transporting Polypeptides (OATPs). sdu.dknih.govnih.gov

In humans, the most important hepatic uptake transporters are OATP1B1, OATP1B3, and OATP2B1. nih.govresearchgate.net These transporters facilitate the influx of substrates from the blood into the liver, which is the crucial first step for subsequent biliary excretion. nih.govmdpi.com OATPs are known to transport a broad range of endogenous substances and drugs, with a particular affinity for anionic compounds like glucuronides. nih.govnih.gov While direct transport studies specifically using rac-Hesperetin-d3 3'-O-β-D-Glucuronide are not extensively detailed in the literature, the established role of OATPs in the disposition of other flavonoid and drug glucuronides strongly supports their involvement in the hepatic uptake of hesperetin conjugates. nih.govnih.govsdu.dk The function of these transporters is vital for clearing the glucuronide metabolites that reach systemic circulation, thereby completing the elimination pathway.

Table 2: Key Hepatic Uptake Transporters for Glucuronide Disposition

Transporter Location Function Relevance to Hesperetin Glucuronides Reference(s)
OATP1B1 Basolateral membrane of hepatocytes Mediates uptake of drugs and endogenous compounds, including glucuronides, from blood into the liver. Implicated in the hepatic uptake of circulating hesperetin glucuronides for biliary elimination. nih.gov, nih.gov, mdpi.com
OATP1B3 Basolateral membrane of hepatocytes (primarily around the central vein) Transports a similar range of substrates as OATP1B1, including many glucuronide conjugates. Likely contributes to the hepatic clearance of hesperetin glucuronides from the bloodstream. nih.gov, nih.gov, mdpi.com

| OATP2B1 | Basolateral membrane of hepatocytes; Apical membrane of enterocytes | Facilitates hepatic uptake. | May play a role in both the intestinal absorption and hepatic uptake of hesperetin and its conjugates. | nih.gov, nih.gov, nih.gov |

Biological Activities and Mechanistic Studies of Hesperetin Glucuronides

In Vitro Investigations of Cellular Responses to Hesperetin (B1673127) Glucuronides

Effects on Osteoblast Differentiation (e.g., Activation of SMAD1/5/8, ALP Activity)

Hesperetin-7-O-glucuronide (Hp7G), a major metabolite of hesperetin, has demonstrated significant potential in promoting bone formation by influencing osteoblast activity. encyclopedia.pubcapes.gov.br In studies using primary rat osteoblasts, Hp7G was found to enhance differentiation without affecting cell proliferation. capes.gov.bracs.org Treatment with physiological concentrations of Hp7G led to a significant increase in alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, starting from day 14 of exposure. capes.gov.bracs.orgnih.gov

Mechanistically, Hp7G was shown to stimulate the expression of crucial osteogenic transcription factors. After 48 hours of exposure, there was a significant induction of mRNA expression for ALP, Runt-related transcription factor 2 (Runx2), and Osterix. capes.gov.bracs.orgnih.gov Furthermore, Hp7G enhanced the phosphorylation of Smad1/5/8, key signaling proteins in the bone morphogenetic protein (BMP) pathway, which is critical for osteogenesis. encyclopedia.pubcapes.gov.bracs.orgusp.br In contrast, the ERK1/2 signaling pathway remained unaffected after 48 hours. acs.orgnih.gov Additionally, Hp7G was observed to decrease the gene expression of RANKL, a key factor in osteoclast formation, suggesting a role in regulating the communication between osteoblasts and osteoclasts. capes.gov.bracs.orgusp.br These findings indicate that hesperetin-7-O-glucuronide may regulate osteoblast differentiation through the stimulation of Runx2 and Osterix. capes.gov.brnih.gov

Table 1: Effects of Hesperetin-7-O-Glucuronide on Osteoblast Differentiation

Parameter Cell Model Effect Observed Key Findings Citations
ALP Activity Primary Rat Osteoblasts Increased Significantly increased from day 14 of exposure. capes.gov.bracs.orgnih.gov
Gene Expression Primary Rat Osteoblasts Increased Significant induction of ALP, Runx2, and Osterix mRNA after 48h. capes.gov.bracs.orgnih.govusp.br
Signaling Pathway Primary Rat Osteoblasts Activated Enhanced phosphorylation of Smad1/5/8. encyclopedia.pubcapes.gov.bracs.orgusp.br
Gene Expression Primary Rat Osteoblasts Decreased Reduced RANKL gene expression. capes.gov.bracs.orgusp.br

Modulation of Adipocyte Differentiation and Lipid Accumulation (e.g., PPARγ Agonism in 3T3-L1 Cells)

Hesperetin glucuronides have been identified as modulators of adipocyte differentiation, primarily through their interaction with the peroxisome proliferator-activated receptor-γ (PPARγ). nih.govtandfonline.com Synthesized hesperetin-7-O-glucuronide (H7-OG) and hesperetin-3'-O-glucuronide (H3'-OG) demonstrated PPARγ agonist activity. nih.govtandfonline.comtandfonline.com In studies utilizing 3T3-L1 preadipocyte cells, both H7-OG and H3'-OG, at a concentration of 10 μM, were shown to accelerate the differentiation of these cells into adipocytes, a process confirmed by increased lipid accumulation observed through Oil Red O staining. nih.govtandfonline.comtandfonline.com

This pro-adipogenic effect was noted to occur in the presence of a low concentration of insulin. tandfonline.comtandfonline.com The activity of these glucuronides suggests they may target other cellular components in addition to PPARγ. tandfonline.comtandfonline.com Further investigation revealed that H7-OG exhibited additive effects in reporter gene assays with a thiazolidinedione derivative, a known PPARγ agonist, and demonstrated noncompetitive binding in time-resolved fluorescence resonance energy transfer (TR-FRET) assays. nih.govtandfonline.com These results collectively indicate that hesperetin glucuronides activate PPARγ, thereby promoting the differentiation of 3T3-L1 cells into adipocytes. nih.govtandfonline.com

Table 2: Effects of Hesperetin Glucuronides on 3T3-L1 Adipocyte Differentiation

Compound Concentration Cell Line Effect Mechanism Citations
Hesperetin-7-O-glucuronide (H7-OG) 10 μM 3T3-L1 Accelerated adipocyte differentiation and lipid accumulation. PPARγ agonism. nih.govtandfonline.comtandfonline.com
Hesperetin-3'-O-glucuronide (H3'-OG) 10 μM 3T3-L1 Accelerated adipocyte differentiation and lipid accumulation. PPARγ agonism. nih.govtandfonline.comtandfonline.com

Cytoprotective Effects Against Environmental Stressors (e.g., UV-A-induced Cell Death in Fibroblasts)

Hesperetin glucuronides, but not their aglycone form, have been shown to exert protective effects against environmental damage in skin cells. nih.govmdpi.com Specifically, research on human skin fibroblasts demonstrated that hesperetin can be metabolized into hesperetin glucuronide and subsequently extruded from the cells. nih.gov When these fibroblasts were pre-treated with hesperetin glucuronide at concentrations of 3 and 30 µM, they showed increased resistance to UV-A radiation, which was evidenced by a reduction in necrotic cell death. nih.govmdpi.com In contrast, hesperetin itself did not provide this photoprotective benefit. nih.govmdpi.com This suggests that the glucuronidated form of the flavonoid is the active agent in protecting skin cells against UV-A-induced damage. nih.gov

Table 3: Cytoprotective Effects of Hesperetin Glucuronide

Compound Cell Model Stressor Effect Observed Citations
Hesperetin Glucuronide Human Skin Fibroblasts (FEK4) UV-A Radiation Protected against necrotic cell death. nih.govmdpi.com
Hesperetin (aglycone) Human Skin Fibroblasts (FEK4) UV-A Radiation No protective effect observed. nih.govmdpi.com

Anti-inflammatory Actions in Cell Models (e.g., TNF-α-induced responses in macrophages, endothelial cells)

However, the hesperetin metabolites did not counteract the TNF-α-induced production of the pro-inflammatory interleukins IL-6 and IL-8. nih.gov In a separate study, hesperetin-7-O-glucuronide (HPT7G), but not hesperetin-3'-O-glucuronide (HPT3'G), was found to exert anti-inflammatory effects by decreasing the expression of intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) mRNA in rat aortic endothelial cells that were stimulated with hydrogen peroxide. nih.gov These findings highlight that specific circulating hesperetin metabolites contribute to vasculoprotective effects. nih.govnih.gov

In Vivo Animal Model Studies on the Physiological Impact of Hesperetin Glucuronides

Anti-inflammatory Effects in Disease Models (e.g., DSS-induced colitis)

While direct in vivo studies on rac-Hesperetin-d3 (B584372) 3'-O-β-D-Glucuronide in colitis models are limited, research on closely related compounds provides significant insights. A study on dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice found that dietary hesperetin-7-O-glucoside (Hes-7-G), a naturally occurring monoglucoside of hesperetin, markedly alleviated the inflammatory status. nih.gov Mice treated with Hes-7-G showed a recovery in colon length and improvements in histopathological changes. nih.gov This was accompanied by a reduction in the mRNA levels of colonic inflammatory factors, including TNF-α and IL-22. nih.gov While Hes-7-G is a glucoside and not a glucuronide, these findings suggest that conjugated forms of hesperetin possess potent anti-inflammatory activity in vivo. nih.gov Studies on the aglycone, hesperetin, have also shown that it ameliorates DSS-induced colitis by improving colon length, reducing pathological severity, and lowering serum levels of TNF-α and IL-6. mdpi.com

Table 4: In Vivo Anti-inflammatory Effects of Hesperetin Derivatives in DSS-Colitis Model

Compound Animal Model Key Outcomes Citations
Hesperetin-7-O-glucoside (Hes-7-G) DSS-induced colitis mice Recovered colon length, improved histopathology, reduced colonic TNF-α and IL-22 mRNA. nih.gov
Hesperetin (Aglycone) DSS-induced colitis mice Improved weight loss, colon length, and pathological severity; reduced serum TNF-α and IL-6. mdpi.com

Contributions to Metabolic Regulation in Pre-clinical Models

Hesperetin glucuronides, the primary circulating forms of hesperetin in the body after consumption of citrus fruits, have demonstrated notable effects on various aspects of metabolic regulation in pre-clinical studies. nih.govrsc.org Research indicates that these metabolites are not merely inactive excretion products but possess distinct biological activities that contribute to the health effects associated with citrus flavonoids. nih.gov

One key area of metabolic regulation influenced by hesperetin glucuronides is endothelial function and cardiovascular health. Studies in spontaneously hypertensive rats (SHRs) have shown that specific hesperetin glucuronide isomers can exert hypotensive and vasodilatory effects. nih.govresearchgate.net These effects are critical for maintaining vascular homeostasis and managing blood pressure. The mechanism behind this involves the enhancement of endothelium-dependent vasodilation, suggesting an improvement in the function of the cells lining the blood vessels. nih.gov

Furthermore, hesperetin glucuronides participate in regulating inflammatory processes that are closely linked to metabolic dysfunction. For instance, certain metabolites have been shown to decrease the expression of adhesion molecules and chemokines in endothelial cells, such as intracellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1). nih.govresearchgate.net By mitigating the inflammatory response in the vasculature, these compounds can help prevent the progression of conditions like atherosclerosis. researchgate.net

Beyond cardiovascular health, hesperetin glucuronides have been implicated in bone metabolism. Research on primary rat osteoblasts, the cells responsible for bone formation, has shown that hesperetin-7-O-glucuronide can enhance osteoblast differentiation. capes.gov.br This is evidenced by increased activity of alkaline phosphatase (ALP), a key enzyme in bone mineralization, and the upregulation of essential transcription factors like Runx2 and Osterix. capes.gov.br These findings suggest a potential role for hesperetin metabolites in promoting bone health.

Structure-Activity Relationships of Hesperetin Glucuronides

The biological activity of hesperetin glucuronides is highly dependent on their chemical structure, a concept known as the structure-activity relationship (SAR). The specific position where the glucuronide group is attached to the hesperetin molecule dramatically influences its efficacy and mechanism of action.

Positional Isomerism and Differential Biological Activities (e.g., 3'-O- vs. 7-O-glucuronide)

Following the consumption of hesperidin (B1673128), it is metabolized into hesperetin and then conjugated, primarily into hesperetin-7-O-β-D-glucuronide (HPT7G) and hesperetin-3'-O-β-D-glucuronide (HPT3'G), which are the main metabolites found in plasma. nih.govrsc.org Pre-clinical studies have decisively shown that these two positional isomers possess markedly different biological activities.

Hesperetin-7-O-glucuronide is largely considered the more active metabolite. nih.gov Intravenous administration of HPT7G in spontaneously hypertensive rats resulted in a decrease in blood pressure. nih.govcapes.gov.br This isomer was also found to enhance endothelium-dependent vasodilation in isolated aortas from these rats. nih.gov In contrast, HPT3'G showed little to no effect on either blood pressure or vasodilation. nih.govresearchgate.net

This positional isomerism is a critical factor in determining the therapeutic potential of hesperidin and its metabolites. The superior hypotensive, vasodilatory, and anti-inflammatory actions of HPT7G compared to HPT3'G underscore that the location of the glucuronide moiety on the flavonoid backbone is a key determinant of its biological function. nih.gov

Table 1: Comparative Biological Activities of Hesperetin Glucuronide Isomers

ActivityHesperetin-7-O-glucuronide (HPT7G)Hesperetin-3'-O-glucuronide (HPT3'G)Reference
Blood Pressure Reduction (in vivo) EffectiveLittle to no effect nih.gov, researchgate.net
Endothelium-Dependent Vasodilation EnhancedNo effect nih.gov
ICAM-1 mRNA Expression DecreasedNo significant effect nih.gov, rsc.org
MCP-1 mRNA Expression DecreasedNo significant effect nih.gov, researchgate.net
Osteoblast Differentiation EnhancedNot reported capes.gov.br

Interactions with Biological Systems and Their Implications in Pre Clinical Research

Enzyme Modulation by Hesperetin (B1673127) Glucuronides

The interaction of hesperetin and its metabolites with drug-metabolizing enzymes is a critical aspect of its biological profile, influencing both its own bioavailability and the metabolism of other compounds.

The glucuronidation of hesperetin is catalyzed by a specific set of UDP-glucuronosyltransferase (UGT) enzymes. Research has identified UGT1A9, UGT1A1, UGT1A7, UGT1A8, and UGT1A3 as the primary enzymes responsible for this conjugation. nih.govresearchgate.net Notably, there is a regioselective difference among these enzymes; UGT1A7 primarily produces Hesperetin 3'-O-glucuronide, while UGT1A3 exclusively forms the 7-O-glucuronide. nih.govresearchgate.net Other isoforms, such as UGT1A1 and UGT1A9, can produce both glucuronides. researchgate.netresearchgate.net

While the formation of hesperetin glucuronides is well-characterized, the direct modulatory effect of these glucuronides on enzyme activity is less understood. Most research has focused on the aglycone, hesperetin, which displays broad-spectrum inhibitory activity against several human UGT isoforms, with particularly strong inhibition of UGT1A1, UGT1A3, and UGT1A9. jst.go.jp This inhibition by the aglycone suggests a potential for herb-drug interactions, as it could affect the clearance of other drugs metabolized by these enzymes. jst.go.jp Regarding induction, UGT enzymes are generally considered inducible, although perhaps to a lesser degree than cytochrome P450 (CYP) enzymes. youtube.com The potential for circulating hesperetin glucuronides to either inhibit or induce these enzymes remains an area requiring further investigation to fully understand their impact on pharmacokinetics.

Table 1: UGT Isoforms Involved in Hesperetin Glucuronidation This table summarizes the key UGT enzymes responsible for the glucuronidation of hesperetin and their regioselectivity.

UGT Isoform Product(s) Reference
UGT1A1 Hesperetin 3'-O-glucuronide & 7-O-glucuronide nih.govresearchgate.net
UGT1A3 Hesperetin 7-O-glucuronide (exclusive) nih.govresearchgate.net
UGT1A7 Hesperetin 3'-O-glucuronide (mainly) nih.govresearchgate.net
UGT1A8 Hesperetin 3'-O-glucuronide & 7-O-glucuronide nih.govresearchgate.net
UGT1A9 Hesperetin 3'-O-glucuronide & 7-O-glucuronide nih.govresearchgate.net

Ligand-Receptor Interactions and Signal Transduction Pathways

Hesperetin glucuronides actively participate in cellular signaling, demonstrating the ability to interact with nuclear receptors and modulate key inflammatory pathways.

Hesperetin glucuronides, including both the 3'-O- and 7-O- isomers, have been identified as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govjst.go.jp In preclinical models, these glucuronides were shown to activate PPARγ and subsequently accelerate the differentiation of 3T3-L1 cells into adipocytes. tandfonline.comnih.gov This agonist activity was observed at a concentration of 250 μM, while effects on cell differentiation occurred at a lower concentration of 10 μM. tandfonline.comnih.gov

Further investigation into the mechanism revealed that the transactivation of PPARγ by hesperetin glucuronides is distinct from that of full agonists like thiazolidinediones (e.g., troglitazone). nih.govjst.go.jp It is speculated that hesperetin glucuronides may bind to a different site on the PPARγ ligand-binding domain (LBD), leading to a partial and noncompetitive activation. tandfonline.comjst.go.jp This distinct mechanism suggests that hesperetin glucuronides could offer a different therapeutic profile compared to existing PPARγ full agonists. jst.go.jp

Table 2: Effects of Hesperetin Glucuronides on PPARγ This table details the observed interactions and effects of hesperetin glucuronides on the nuclear receptor PPARγ.

Activity Finding Concentration Reference
PPARγ Agonism Partial agonistic activity towards PPARγ. 250 μM tandfonline.comnih.gov
Cell Differentiation Accelerated differentiation of 3T3-L1 cells into adipocytes. 10 μM tandfonline.comnih.gov
Mechanism Distinct activation mechanism from full agonists (troglitazone), suggesting a different binding site on the LBD. N/A nih.govjst.go.jpjst.go.jp

Table 3: Modulation of Inflammatory Markers by Hesperetin Metabolites This table outlines the effects of hesperetin glucuronides and related metabolites on key molecules in inflammatory signaling cascades.

Marker Effect Cell/Model System Metabolite(s) Studied Reference
TNF-α Attenuated TNF-α-induced cell migration. Human Aortic Endothelial Cells Hesperetin 3'-O-glucuronide & others nih.govresearchgate.net
PAI-1 Significantly decreased levels. Human Aortic Endothelial Cells Hesperetin 3'-O-glucuronide & others nih.govresearchgate.net
IL-6 No counteraction of TNF-α-induced production. Human Aortic Endothelial Cells Hesperetin 3'-O-glucuronide & others nih.govresearchgate.net
IL-8 No counteraction of TNF-α-induced production. Human Aortic Endothelial Cells Hesperetin 3'-O-glucuronide & others nih.govresearchgate.net

Influence on Gut Microbiota Functionality

The relationship between hesperetin glucuronides and the gut microbiome is bidirectional, with each influencing the metabolism and function of the other.

The initial step in the metabolism of dietary hesperidin (B1673128) is its hydrolysis by gut microbial enzymes, such as α-rhamnosidases and β-glucosidases, to release the aglycone hesperetin in the colon. mdpi.comnih.gov This aglycone is then available for absorption and subsequent glucuronidation by the host's enzymes. nih.gov The resulting hesperetin glucuronides that circulate in the body can be re-excreted into the intestine via bile, where microbial β-glucuronidases can deconjugate them, releasing hesperetin again for potential reabsorption or further microbial metabolism. mdpi.comnih.gov This enterohepatic circulation extends the presence of hesperetin-derived compounds in the body.

Table 4: Impact of Hesperetin and its Metabolites on Gut Microbiota This table summarizes the observed modulatory effects on the composition and diversity of gut microbiota.

Compound Effect on Microbiota Model Reference
Hesperetin Increased overall diversity. DSS-induced colitis mice mdpi.com
Decreased Proteobacteria. DSS-induced colitis mice mdpi.com
Increased Lachnospiraceae & Prevotellaceae. DSS-induced colitis mice mdpi.com
Hesperetin-7-O-glucoside Significantly elevated diversity. Mice nih.gov
Modulated bacteria in bile acid metabolism. Mice nih.gov
Hesperidin Increased Lactobacillus proportion. Rats mdpi.comnih.gov

Challenges and Future Research Directions in Hesperetin Glucuronide Studies

Advancements in Synthetic Approaches for Specific Glucuronide Isomers and Deuterated Analogs

A primary challenge in hesperetin (B1673127) glucuronide research is the difficulty in obtaining pure, specific isomers for biological testing. Hesperetin has multiple hydroxyl groups where glucuronidation can occur, principally at the 7 and 3' positions. nih.gov Chemical synthesis often results in a mixture of isomers that are difficult to separate, while enzymatic and biotechnological approaches face challenges of scale-up and enzyme specificity. nih.govacs.org

Future advancements are focused on several key areas:

Regioselective Synthesis: Developing more refined organic synthesis protocols and enzymatic systems that can selectively target a specific hydroxyl group is essential. This would allow for the production of pure hesperetin-3'-O-glucuronide or hesperetin-7-O-glucuronide, enabling researchers to unequivocally attribute biological activities to a specific molecular structure. nih.gov

Biotechnological Production: The use of microbial platforms, such as genetically engineered E. coli, presents a promising avenue for producing specific flavonoid glucuronides. nih.gov By expressing specific glucuronosyltransferase enzymes, these systems can be tailored to synthesize desired isomers. Overcoming limitations in the microbial host's precursor pools, such as UDP-glucuronic acid, is a key area of ongoing research. nih.gov

Synthesis of Deuterated Analogs: The synthesis of deuterated analogs, such as rac-Hesperetin-d3 (B584372) 3'-O-β-D-Glucuronide, represents a significant technical advancement. These isotopically labeled compounds are indispensable tools for modern analytical studies. Their primary application is as internal standards in mass spectrometry-based quantification methods, which allows for highly accurate measurement of metabolite concentrations in complex biological samples like plasma and tissue. This is crucial for precise pharmacokinetic and metabolic studies.

Elucidating Undiscovered Metabolic Pathways and Secondary Metabolites of Hesperetin Glucuronides

After oral ingestion of hesperidin (B1673128), the gut microbiota hydrolyzes it to hesperetin, which is then absorbed and rapidly converted into glucuronide and sulfate (B86663) conjugates during first-pass metabolism. rsc.orgacs.orgrsc.org Hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide are the major metabolites found circulating in the plasma. nih.gov While these glucuronides are often considered end-products destined for excretion, this may be an oversimplification.

Key research questions and future directions include:

Deconjugation in Tissues: Evidence suggests that tissues may possess β-glucuronidase activity, an enzyme capable of hydrolyzing glucuronides back to the aglycone form (hesperetin). nih.gov The extent to which this ex vivo deconjugation occurs and its physiological relevance in vivo is a critical area for investigation. Accurately measuring the true tissue levels of both the aglycone and its glucuronides is essential, as deconjugation during sample processing can lead to an overestimation of the aglycone. nih.gov

Enterohepatic Recirculation: The potential for hesperetin glucuronides to be excreted in bile, hydrolyzed by gut bacteria, and reabsorbed as hesperetin (enterohepatic circulation) is not fully understood. This pathway could significantly prolong the presence of hesperetin-derived compounds in the body, impacting their long-term biological effects.

Further Microbial Metabolism: The gut microbiome's role may extend beyond the initial hydrolysis of hesperidin. It is possible that circulating glucuronides, upon reaching the gut, are further transformed by microbial enzymes into novel secondary metabolites that could possess unique biological activities. Identifying these potential downstream metabolites is a frontier in flavonoid research.

Development of More Physiologically Relevant In Vitro and In Vivo Pre-clinical Models for Studying Glucuronide Bioactivity

Much of the preclinical research on hesperetin's effects has been conducted using the aglycone form, which is not the primary circulating molecule in the body. rsc.orgresearchgate.netuees.edu.ecexlibrisgroup.com This represents a significant gap between experimental conditions and the in vivo physiological state. While some studies have begun to test the glucuronide metabolites directly, the models used have limitations. researchgate.netresearchgate.netnih.gov

Future development in preclinical models should focus on:

In Vitro Systems: Moving beyond simple single-cell-type cultures to more complex models is crucial. This includes developing co-culture systems (e.g., endothelial cells with immune cells), 3D tissue models, and "organ-on-a-chip" technology. These advanced models can better mimic the multicellular interactions and tissue architecture found in the human body, providing more relevant data on the bioactivity of glucuronides.

In Vivo Models: While rodent models have been valuable, there are known species differences in metabolism. nih.gov Future in vivo research could benefit from using humanized animal models (e.g., mice with humanized liver enzymes or gut microbiomes) to better predict human metabolic and physiological responses to hesperetin glucuronides.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. researchgate.net Developing robust PBPK models for hesperetin and its glucuronides can help predict their concentrations in various tissues over time, providing a more accurate context for designing and interpreting both in vitro and in vivo experiments. researchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Microbiome Analysis) for Comprehensive Characterization of Glucuronide Effects

The complex interactions between hesperetin glucuronides, host metabolism, and the gut microbiota require a systems-level approach for full comprehension. The integration of "omics" technologies offers a powerful strategy to uncover these connections. frontiersin.org

Metabolomics: Untargeted and targeted metabolomics can provide a comprehensive snapshot of the metabolites present in biological fluids and tissues after hesperetin glucuronide administration. nih.gov This allows researchers to not only track the fate of the administered compound but also to observe its impact on endogenous metabolic pathways, revealing broader physiological effects. nih.gov

Transcriptomics and Proteomics: These technologies can identify which genes and proteins are expressed differently in cells or tissues in response to treatment with specific glucuronide isomers. oup.com This helps to elucidate the molecular mechanisms of action and identify the signaling pathways that are modulated by these metabolites.

Microbiome Analysis: Techniques like 16S rRNA gene sequencing can reveal how hesperetin and its metabolites alter the composition and diversity of the gut microbiota. nih.gov Conversely, this analysis can also help identify specific bacteria responsible for metabolizing flavonoids, explaining inter-individual variations in response. nih.gov

The true power of these technologies lies in their integration (multi-omics). nih.govresearchgate.net For instance, correlating changes in the gut microbiome with specific plasma metabolite profiles and gene expression patterns in host tissues can provide a holistic understanding of how hesperetin glucuronides exert their health effects. nih.govoup.com

Exploring the Full Spectrum of Biological Functions and Molecular Targets of Circulating Glucuronide Metabolites.

Initial research has confirmed that hesperetin glucuronides are not inert molecules but possess biological activity, which can differ significantly based on the position of the glucuronic acid moiety. rsc.org For example, hesperetin-7-O-glucuronide has been shown to exert hypotensive, vasodilatory, and anti-inflammatory effects, whereas hesperetin-3'-O-glucuronide had little effect on these parameters in the same models. rsc.orgrsc.orgnih.gov

The table below summarizes some of the reported differential activities of hesperetin glucuronide isomers.

Biological ActivityHesperetin-7-O-Glucuronide (H7G)Hesperetin-3'-O-Glucuronide (H3'G)
Blood Pressure Decreased blood pressure in spontaneously hypertensive rats. rsc.orgnih.govLittle to no effect observed. rsc.orgnih.gov
Vasodilation Enhanced endothelium-dependent vasodilation. rsc.orgrsc.orgNo significant effect observed. rsc.orgrsc.org
Anti-inflammatory Decreased expression of adhesion molecules in endothelial cells. nih.govLittle to no effect observed. nih.gov
Osteoblast Differentiation Enhanced differentiation and induced expression of key transcription factors (Runx2, Osterix). acs.orgnih.govNot extensively studied for this effect.
PPARγ Agonist Activity Showed activity at high concentrations (250 µM). tandfonline.comShowed activity at high concentrations (250 µM). tandfonline.com
Endothelial Cell Migration Inhibited TNF-α induced migration. rsc.orgInhibited TNF-α induced migration. rsc.org

Despite this progress, the full spectrum of their bioactivity remains to be explored. Future research should aim to:

  • Identify Molecular Targets: While some targets like PPARγ have been identified, a comprehensive screening is needed to discover the full range of proteins, receptors, and enzymes that hesperetin glucuronides interact with. tandfonline.com Understanding these interactions is key to explaining their physiological effects.
  • Elucidate Signaling Pathways: Research has implicated pathways like the Smad1/5/8 signaling cascade in the osteogenic effects of hesperetin-7-O-glucuronide. nih.govresearchgate.net Further studies are required to map the complete signaling networks affected by each specific glucuronide isomer in different cell types.
  • Investigate Structure-Activity Relationships: A critical goal is to understand why the position of conjugation dramatically impacts biological activity. This involves studying how the different structures (e.g., H7G vs. H3'G) interact with transporter proteins and target molecules, which may be influenced by the size and position of the glucuronide group. csic.esresearchgate.net This knowledge is fundamental for predicting the effects of other flavonoid metabolites.
  • Q & A

    Q. Key Considerations :

    • Deuterium labeling (at the methoxy group) requires substitution with deuterated methanol during synthesis .
    • Purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

    How does 3'-O-glucuronidation impact the pharmacokinetic and functional properties compared to other conjugates (e.g., 7-O-glucuronide)?

    Q. Advanced Research Focus :

    • Bioactivity : Hesperetin-3'-O-β-D-glucuronide (HPT3'G) shows limited hypotensive and vasodilatory activity compared to the 7-O-glucuronide (HPT7G), as demonstrated in spontaneously hypertensive rat models .
    • Metabolic Stability : 3'-O-glucuronides exhibit slower hydrolysis by β-glucuronidases in the liver, prolonging systemic circulation .
    • Transport : Polar 3'-O-glucuronides rely on MRP2/3 transporters for biliary excretion, while 7-O conjugates are reabsorbed via OATP1B1 .

    Data Contradiction Analysis :
    Discrepancies in reported bioactivities may arise from inter-species differences in UGT expression or analytical methods (e.g., incomplete separation of positional isomers in early studies) .

    What analytical challenges arise when distinguishing this compound from its non-deuterated counterpart?

    Q. Basic Methodological Answer :

    • Mass Spectrometry : The d3 label shifts the molecular ion from m/z 478.40 (non-deuterated) to 481.42. Ensure resolution >20,000 to avoid overlap with isotopic peaks (e.g., ¹³C contributions) .
    • Chromatography : Use ultra-high-performance LC (UHPLC) to resolve racemic mixtures. Chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) may separate enantiomers .

    How can in vitro models be designed to study the transport and metabolism of this compound?

    Q. Advanced Experimental Design :

    • Hepatocyte Models : Primary human hepatocytes or HepG2 cells incubated with deuterated hesperetin (10–50 µM) for 24 h. Monitor glucuronide formation via LC-MS/MS .
    • Transfected Systems : MDCK-II cells overexpressing OATP1B1/MRP2 to study uptake/efflux kinetics. Use Hank’s balanced salt solution (HBSS) for transport assays .
    • Microbial Bioconversion : Engineered E. coli expressing UGTs (e.g., from Streptomyces chromofuscus) for scalable metabolite production .

    What role does stereochemistry play in the biological activity and metabolic stability of this compound?

    Q. Advanced Research Focus :

    • Racemic vs. Enantiopure Forms : The "rac" designation indicates a racemic mixture. Enantiomers may exhibit differential binding to serum albumin or metabolic enzymes, affecting clearance rates .
    • β-D Configuration : The β-anomeric linkage (confirmed by NMR coupling constants, J = 7.5 Hz) is critical for enzyme recognition and resistance to acid hydrolysis .

    Q. Experimental Validation :

    • NMR Analysis : ¹H/¹³C NMR (500 MHz, DMSO-d₆) to confirm glucuronide linkage (e.g., anomeric proton at δ 5.2 ppm) .
    • Kinetic Studies : Compare Kₘ and Vₘₐₓ values for racemic vs. single-enantiomer forms using recombinant UGTs .

    How can contradictory data on the anti-inflammatory effects of hesperetin glucuronides be reconciled?

    Q. Data Contradiction Analysis :

    • Positional Isomerism : Studies conflating 3'-O and 7-O-glucuronides may report conflicting results. HPT7G reduces ICAM-1 expression in endothelial cells, while HPT3'G is inactive .
    • Dose-Dependent Effects : Anti-inflammatory activity (e.g., NF-κB inhibition) is observed at ≥10 µM in vitro, but physiological concentrations in humans are often <1 µM .

    Q. Methodological Recommendations :

    • Use isomerically pure standards (e.g., synthesized via enzymatic methods ).
    • Validate findings in in vivo models with deuterated tracers to track tissue-specific distribution .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.